molecular formula C7H8ClFN2 B8787645 4-Chloro-6-(1-fluoroethyl)-5-methylpyrimidine

4-Chloro-6-(1-fluoroethyl)-5-methylpyrimidine

Cat. No. B8787645
M. Wt: 174.60 g/mol
InChI Key: FNOVROJBBFRQPD-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

DAST (0.436 mL, 3.30 mmol) was added to dichloromethane (DCM) (11 mL), cooled to −78° C. and treated dropwise with a solution of 1-(6-chloro-5-methyl-4-pyrimidinyl)ethanol (Intermediate 44, 380 mg, 2.201 mmol) in DCM (4 mL) under argon. The resulting mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by adding water (7 ml) and extracted with DCM (×2). The DCM layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by SP4 Biotage column chromatography eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (153 mg);
Name
Quantity
0.436 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
1-(6-chloro-5-methyl-4-pyrimidinyl)ethanol
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Intermediate 44
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[Cl:10][C:11]1[N:16]=[CH:15][N:14]=[C:13]([CH:17](O)[CH3:18])[C:12]=1[CH3:20]>ClCCl>[Cl:10][C:11]1[C:12]([CH3:20])=[C:13]([CH:17]([F:7])[CH3:18])[N:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
0.436 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1-(6-chloro-5-methyl-4-pyrimidinyl)ethanol
Quantity
380 mg
Type
reactant
Smiles
ClC1=C(C(=NC=N1)C(C)O)C
Name
Intermediate 44
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=N1)C(C)O)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (7 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×2)
CUSTOM
Type
CUSTOM
Details
The DCM layers were separated
CUSTOM
Type
CUSTOM
Details
dried under magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by SP4 Biotage column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-20% ethyl acetate and iso-hexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1C)C(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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